2-Fluoro-6-methoxy-4-nitrophenol
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Overview
Description
2-Fluoro-6-methoxy-4-nitrophenol is an organic compound with the molecular formula C7H6FNO4. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-4-nitrophenol can be achieved through several methods. One common approach involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . Another method involves the nitration of 2-fluorophenol, followed by separation of the desired isomer .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium hydride and sodium amide are used for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
2-Fluoro-6-methoxy-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-nitrophenol involves its interaction with various molecular targets. The nitro group is a strong electron-withdrawing group, which affects the compound’s reactivity and interactions with other molecules . The methoxy group can participate in hydrogen bonding, influencing the compound’s solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitrophenol: Similar in structure but lacks the methoxy group.
2,6-Dimethyl-4-nitrophenol: Contains methyl groups instead of fluorine and methoxy groups.
Uniqueness
2-Fluoro-6-methoxy-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4/c1-13-6-3-4(9(11)12)2-5(8)7(6)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXJTHSKSKQDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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